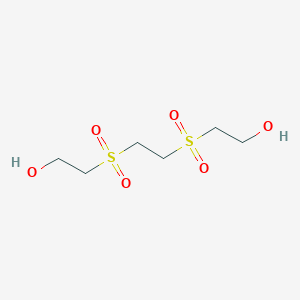

2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 191911. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-[2-(2-hydroxyethylsulfonyl)ethylsulfonyl]ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14O6S2/c7-1-3-13(9,10)5-6-14(11,12)4-2-8/h7-8H,1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZXTWNSRETGZRGO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CS(=O)(=O)CCS(=O)(=O)CCO)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14O6S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30307519 | |

| Record name | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7484-34-6 | |

| Record name | 7484-34-6 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=191911 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30307519 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational Investigations of 2,2 Ethane 1,2 Diyldisulfonyl Diethanol

Electronic Structure Calculations (DFT, Ab Initio Methods)

Electronic structure calculations, particularly those employing Density Functional Theory (DFT) and ab initio methods, are fundamental to understanding the intrinsic properties of a molecule. ethz.ch These methods solve approximations of the Schrödinger equation to determine the distribution of electrons within the molecule, from which numerous properties can be derived. nih.gov

For 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, calculations are typically performed using various basis sets, such as the Pople-style basis sets (e.g., 6-31G*) or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ), to achieve a balance between computational cost and accuracy. researchgate.net Functionals like B3LYP are commonly used in DFT studies to account for electron correlation.

Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for predicting chemical reactivity. For this compound, the HOMO is expected to be localized primarily on the oxygen atoms of the hydroxyl groups and the sulfonyl groups, reflecting the regions of highest electron density and susceptibility to electrophilic attack. The LUMO, conversely, would likely be distributed around the sulfur atoms and the adjacent carbon atoms of the ethyl bridge, indicating the sites most susceptible to nucleophilic attack.

Electron density maps derived from these calculations illustrate the charge distribution across the molecule. The high electronegativity of the oxygen atoms in both the sulfonyl (-SO₂) and hydroxyl (-OH) groups results in a significant polarization of the S=O, S-C, and O-H bonds. This creates regions of partial negative charge (δ-) on the oxygen atoms and partial positive charge (δ+) on the sulfur, carbon, and hydrogen atoms to which they are attached. This charge distribution is fundamental to the molecule's intermolecular interactions and reactivity.

| Orbital | Predicted Primary Localization | Implication for Reactivity |

|---|---|---|

| HOMO | Oxygen atoms of sulfonyl and hydroxyl groups | Site for electrophilic attack; electron donation |

| LUMO | Sulfur atoms and adjacent carbons | Site for nucleophilic attack; electron acceptance |

The flexibility of the ethane-1,2-diyl bridge allows this compound to exist in several rotational isomers, or conformers. The most significant rotation occurs around the central C-C bond, leading to distinct anti and gauche conformations. nih.gov

Anti-conformer: The two sulfonyl groups are positioned 180° apart, minimizing steric repulsion. This is often the most stable conformer in simple alkanes. wolfram.com

Gauche-conformer: The sulfonyl groups have a dihedral angle of approximately 60°.

Computational studies can map the potential energy surface by systematically rotating the dihedral angles of the molecule. For molecules like ethane-1,2-diol, the gauche conformer is unusually stable due to the formation of an intramolecular hydrogen bond. vedantu.com A similar phenomenon is plausible for this compound, where a hydrogen bond could form between the hydrogen of a hydroxyl group and an oxygen atom of the nearby sulfonyl group. This interaction could stabilize the gauche conformer, potentially making it the global energy minimum or very close in energy to the anti-conformer. Energetic landscapes calculated via these methods reveal the relative stabilities of different conformers and the energy barriers to their interconversion. wolfram.com

| Conformer | Key Dihedral Angle (S-C-C-S) | Predicted Relative Energy (kJ/mol) | Potential Stabilizing Interactions |

|---|---|---|---|

| Anti | ~180° | 0.0 (Reference) | Minimized steric hindrance |

| Gauche | ~60° | -2.0 to +5.0 | Potential intramolecular H-bonding |

Reaction Mechanism Predictions and Transition State Analysis

Computational chemistry is an invaluable tool for exploring the mechanisms of chemical reactions, providing insights into the energies of reactants, products, and the transition states that connect them.

The reactivity of this compound is dominated by its two functional groups: the hydroxyl (-OH) and the sulfonyl (-SO₂-).

Hydroxyl Group Reactivity: Computational models can be used to predict the pKa of the hydroxyl protons and the molecule's propensity to act as a nucleophile in reactions such as esterification or etherification. The energy profile for the deprotonation of the alcohol can be calculated to assess its acidity. Studies on similar diols have shown that the relative positions of hydroxyl groups significantly impact reactivity. rsc.org

Sulfonyl Group Reactivity: The strong electron-withdrawing nature of the sulfonyl groups makes the adjacent methylene (B1212753) protons (α-protons) more acidic and thus susceptible to deprotonation by a strong base. Furthermore, the entire sulfonyl group can act as a leaving group in certain nucleophilic substitution reactions. Computational analysis can quantify these effects by calculating proton affinities and activation barriers for substitution.

Derivatization of the hydroxyl groups is a common reaction pathway. Computational modeling can elucidate the step-by-step mechanism of such reactions, for instance, the esterification with an acyl chloride. By locating the transition state structure on the potential energy surface, the activation energy (Ea) for the reaction can be calculated. This provides a quantitative measure of the reaction's kinetic feasibility. The calculated geometry of the transition state can also confirm the proposed mechanism, such as a concerted or stepwise pathway.

| Parameter | Description | Illustrative Calculated Value |

|---|---|---|

| ΔHrxn | Enthalpy of Reaction | -50 kJ/mol (Exothermic) |

| Ea | Activation Energy | +80 kJ/mol |

| Transition State Geometry | Key bond lengths/angles at the energy maximum | Partially formed C-O bond, partially broken C-Cl bond |

Spectroscopic Property Predictions

Computational methods can accurately predict various spectroscopic properties, which are essential for the identification and characterization of the molecule. researchgate.net These predictions serve as a powerful complement to experimental spectroscopic data.

By calculating the harmonic vibrational frequencies using DFT or ab initio methods, a theoretical infrared (IR) and Raman spectrum can be generated. researchgate.net The predicted frequencies can be assigned to specific molecular motions, such as:

O-H stretching (~3200-3500 cm⁻¹)

C-H stretching (~2900-3000 cm⁻¹)

Asymmetric and symmetric S=O stretching of the sulfonyl group (~1300-1350 cm⁻¹ and ~1120-1160 cm⁻¹, respectively)

C-S and C-C bond stretching

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and coupling constants can be calculated. These theoretical values, when compared with experimental data, can confirm the molecular structure and help assign specific peaks to individual atoms within the molecule.

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected IR Intensity |

|---|---|---|

| O-H Stretch | 3200 - 3500 | Strong, Broad |

| C-H Stretch | 2900 - 3000 | Medium |

| S=O Asymmetric Stretch | 1300 - 1350 | Strong |

| S=O Symmetric Stretch | 1120 - 1160 | Strong |

| C-S Stretch | 650 - 750 | Medium-Weak |

Theoretical Infrared and Raman Spectra Simulations

Theoretical simulations of infrared (IR) and Raman spectra provide valuable insights into the vibrational modes of a molecule. These simulations are typically performed using quantum chemical calculations, such as Density Functional Theory (DFT), which can predict the frequencies and intensities of vibrational transitions.

For this compound, a theoretical vibrational analysis would involve optimizing the molecule's geometry to find its most stable conformation. Following this, the vibrational frequencies are calculated. The resulting data can be plotted to generate theoretical IR and Raman spectra. These simulated spectra can then be compared with experimental data to confirm the molecular structure and assign specific vibrational modes to observed spectral peaks.

Table 1: Predicted Vibrational Modes for this compound

| Vibrational Mode | Predicted Frequency (cm⁻¹) (IR) | Predicted Intensity (IR) | Predicted Frequency (cm⁻¹) (Raman) | Predicted Activity (Raman) |

| O-H Stretch | ||||

| C-H Stretch (Aliphatic) | ||||

| S=O Stretch (Sulfonyl) | ||||

| C-S Stretch | ||||

| C-C Stretch | ||||

| C-O Stretch | ||||

| O-H Bend | ||||

| CH₂ Bend |

Note: The data in this table is illustrative of the types of results obtained from theoretical simulations. Specific values would be dependent on the computational method and basis set used.

NMR Chemical Shift Predictions and Validation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. Computational methods can predict the chemical shifts of NMR-active nuclei, such as ¹H and ¹³C, providing a theoretical spectrum that can be compared against experimental results for structural validation.

The prediction of NMR chemical shifts for this compound involves calculating the magnetic shielding tensors for each nucleus in the optimized molecular structure. The Gauge-Independent Atomic Orbital (GIAO) method is commonly employed for this purpose. The calculated shielding constants are then converted to chemical shifts by referencing them to a standard compound, typically tetramethylsilane (B1202638) (TMS).

Validation of the predicted NMR chemical shifts is achieved by comparing them with experimentally obtained NMR data. A strong correlation between the theoretical and experimental values provides confidence in the assigned structure of the compound.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| HO-CH₂ - | ||

| -CH₂ -OH | ||

| -S-CH₂ - | ||

| -CH₂ -S- | ||

| C H₂-OH | ||

| C H₂-S- |

Note: The data in this table is representative of the output from NMR prediction calculations. Actual chemical shifts may vary based on the computational level of theory and solvent effects.

Coordination Chemistry of 2,2 Ethane 1,2 Diyldisulfonyl Diethanol As a Ligand

Ligand Design Principles for Sulfonyl-containing Diols

The design of ligands is a critical aspect of coordination chemistry, as the ligand's structure dictates the resulting metal complex's geometry, stability, and properties. For sulfonyl-containing diols like 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, several key principles are at play.

Diol-type ligands are well-known for their ability to form stable chelate rings with metal ions and to act as bridging ligands, leading to the formation of polynuclear complexes and coordination polymers. researchgate.net The structural diversity of complexes derived from diol-type ligands stems from their capacity to adopt various bridging coordination modes, which is influenced by the positioning of the hydroxyl groups and the presence of other donor atoms within the ligand. researchgate.net

In a ligand such as this compound, the combination of the flexible ethane-1,2-diyl backbone and the terminal ethanol (B145695) groups provides conformational flexibility. This allows the ligand to adapt to the preferred coordination geometry of different metal ions. The sulfonyl groups, located centrally in the backbone, can influence the ligand's conformation and may participate in weaker interactions with the metal center or play a role in the secondary coordination sphere through hydrogen bonding.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound would typically involve the reaction of the ligand with a metal salt in a suitable solvent. jocpr.comnih.gov The choice of solvent is crucial as it can influence the solubility of the reactants and the crystallization of the final product. The reaction mixture is often heated to facilitate the complexation process. jocpr.com

Characterization of the resulting metal complexes would be carried out using a suite of analytical techniques. Elemental analysis is fundamental for determining the empirical formula of the complex. mdpi.com Spectroscopic methods such as Infrared (IR), Ultraviolet-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy are employed to probe the coordination environment of the metal ion. nih.govresearchgate.net Molar conductivity measurements can help in determining the electrolytic nature of the complexes.

Based on its structure, the this compound ligand can be expected to exhibit several coordination modes. The terminal hydroxyl groups are the most likely primary coordination sites, allowing the ligand to act as a bidentate chelating agent, forming a stable ring with the metal ion.

Alternatively, the ligand could act as a bridging ligand, with each hydroxyl group coordinating to a different metal center, leading to the formation of dinuclear or polynuclear structures. The sulfonyl oxygens may also participate in coordination, particularly with hard metal ions. While coordination through sulfonyl oxygen is less common than through hydroxyl groups, it has been observed in some systems. researchgate.net The flexible backbone of the ligand would allow it to adopt the necessary conformation to facilitate these different coordination modes. The actual coordination mode adopted would depend on several factors, including the nature of the metal ion, the reaction conditions, and the presence of other coordinating species.

The choice of the metal ion has a profound impact on the geometry and electronic structure of the resulting coordination complex. mdpi.comresearchgate.net Different metal ions have distinct preferences for coordination numbers and geometries (e.g., tetrahedral, square planar, octahedral), which are influenced by factors such as ionic radius, charge, and d-electron configuration. libretexts.orgnih.gov

For instance, first-row transition metals like Co(II), Ni(II), and Cu(II) could form octahedral complexes with this compound, potentially with solvent molecules or other ligands occupying the remaining coordination sites. mdpi.com The ligand field effects, which arise from the interaction between the metal d-orbitals and the ligand orbitals, will influence the electronic structure and, consequently, the spectroscopic and magnetic properties of the complexes. libretexts.org The electronic transitions in these complexes, observable via UV-Vis spectroscopy, would be sensitive to the identity of the metal ion and the coordination geometry. libretexts.org

Spectroscopic and X-ray Diffraction Studies of Coordination Compounds

Detailed structural and electronic characterization of coordination compounds relies heavily on spectroscopic and crystallographic techniques.

UV-Visible Spectroscopy is used to study electronic transitions within the metal complex. libretexts.org The spectra of complexes with d-block elements typically show bands corresponding to d-d transitions and charge-transfer transitions. The positions and intensities of these bands provide information about the coordination geometry and the nature of the metal-ligand bonding. researchgate.netresearchgate.net For example, shifts in the absorption maxima upon complexation compared to the free ligand can confirm coordination.

Infrared (IR) Spectroscopy is a powerful tool for identifying the functional groups involved in coordination. nih.govlehigh.edu Upon coordination of the hydroxyl groups of this compound to a metal ion, a noticeable shift in the O-H stretching frequency would be expected. Similarly, if the sulfonyl oxygens are involved in coordination, the S=O stretching vibrations would also shift, typically to a lower frequency. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the structure of the complex in solution. lehigh.edunih.gov For diamagnetic complexes, ¹H and ¹³C NMR spectra can confirm the coordination of the ligand by observing shifts in the resonances of the protons and carbons near the coordination sites. Changes in the chemical shifts of the methylene (B1212753) protons adjacent to the hydroxyl and sulfonyl groups would be particularly informative.

Below is an interactive table summarizing typical spectroscopic data expected for a metal complex of this compound.

| Technique | Observation | Interpretation |

| UV-Vis | Shift in λmax compared to free ligand; appearance of new bands. | Confirms coordination and provides information on the electronic structure of the metal center. |

| IR | Broadening and shift of ν(O-H) band; shift of ν(S=O) bands. | Indicates coordination through hydroxyl and potentially sulfonyl groups. |

| ¹H NMR | Shift in the resonance of protons adjacent to donor atoms (e.g., -CH₂-OH). | Confirms metal-ligand bond formation in solution. |

For a complex of this compound, X-ray crystallography could reveal, for example, an octahedral geometry around a metal ion with the ligand coordinating in a bidentate fashion through its two hydroxyl groups, with the remaining coordination sites occupied by solvent molecules or anions. Alternatively, it could show a polymeric structure where the ligand bridges two metal centers. The crystallographic data would also provide insights into intermolecular interactions, such as hydrogen bonding involving the sulfonyl oxygen atoms, which can influence the crystal packing.

The following interactive table presents hypothetical crystallographic data for a metal complex of this compound.

| Parameter | Hypothetical Value | Significance |

| Coordination Number | 6 | Indicates an octahedral geometry around the metal center. |

| M-O (hydroxyl) Bond Length | 2.0 - 2.2 Å | Provides information on the strength of the metal-ligand bond. |

| O-M-O Bite Angle | ~90° | Characteristic of a chelating bidentate ligand in an octahedral complex. |

| Crystal System | Monoclinic | Describes the symmetry of the unit cell in the crystal lattice. |

Theoretical Studies on Coordination Chemistry

Theoretical and computational chemistry provide powerful tools for elucidating the intricate details of coordination complexes, offering insights that complement experimental findings. In the context of the coordination chemistry of this compound, theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for understanding the electronic structure, bonding, and spectroscopic properties of its metal complexes. While specific theoretical studies on this compound complexes are not extensively documented in publicly available literature, the principles and methodologies can be understood by examining studies on analogous sulfonyl-containing and thioether ligands.

Prediction of Spectroscopic Properties of Metal Complexes

Theoretical calculations are also instrumental in predicting and interpreting the spectroscopic properties of metal complexes. Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic absorption spectra (UV-Vis spectra) of molecules. researchgate.net By calculating the excitation energies and oscillator strengths for electronic transitions, TD-DFT can predict the wavelengths of maximum absorption (λmax). researchgate.net These theoretical spectra can be compared with experimental data to aid in the assignment of electronic transitions, such as d-d transitions localized on the metal center, and ligand-to-metal or metal-to-ligand charge transfer (LMCT/MLCT) bands. researchgate.netmdpi.com

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. DFT calculations can be used to compute the vibrational frequencies and their corresponding intensities. researchgate.net By comparing the calculated vibrational spectrum with the experimental spectrum, researchers can assign specific vibrational modes to the stretching and bending of bonds within the complex. This is particularly useful for identifying the coordination of the this compound ligand to the metal center through its sulfonyl oxygen or hydroxyl groups. Shifts in the vibrational frequencies of the S=O and O-H stretching modes upon coordination are indicative of bonding.

Nuclear Magnetic Resonance (NMR) spectroscopy is another powerful technique for characterizing coordination complexes. Theoretical methods can be employed to calculate NMR chemical shifts. mdpi.com These calculations help in the interpretation of experimental NMR spectra, providing a deeper understanding of the electronic environment of the different nuclei within the complex.

The following interactive table provides an example of how theoretical and experimental spectroscopic data for a hypothetical metal complex of a sulfonyl-containing ligand might be compared.

| Spectroscopic Technique | Calculated Value | Experimental Value | Assignment |

| UV-Vis (λmax) | 450 nm | 465 nm | d-d transition |

| UV-Vis (λmax) | 310 nm | 305 nm | LMCT |

| IR (νS=O) | 1250 cm⁻¹ | 1245 cm⁻¹ | S=O stretch (coordinated) |

| IR (νO-H) | 3400 cm⁻¹ | 3410 cm⁻¹ | O-H stretch (coordinated) |

| Note: This table is illustrative and based on general principles of spectroscopic analysis of coordination compounds. |

Based on a comprehensive search for scientific literature, there is currently insufficient publicly available research to generate a detailed article on the specific polymerization applications of This compound that adheres to the provided outline.

Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article with detailed research findings and data tables as requested for "this compound" at this time. Fulfilling the request would require speculating on data and mechanisms that are not supported by published evidence.

Polymerization Applications of 2,2 Ethane 1,2 Diyldisulfonyl Diethanol

Structure-Property Relationships in Polymers Derived from 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol

Influence of Monomer Structure on Polymer Morphology

The unique structural characteristics of this compound are expected to exert a significant influence on the morphology of polymers derived from it. The presence of the sulfonyl groups is a key determinant. These groups are known for their high polarity and propensity to form strong dipole-dipole interactions. In a polymer backbone, these interactions can lead to the formation of ordered, micro-phase separated domains.

When copolymerized with a more flexible, non-polar diol, for instance, the segments derived from this compound would likely aggregate to form hard segments within a softer matrix. This self-assembly behavior is anticipated to result in a well-defined micro-morphology, which could range from spherical or cylindrical micelles to lamellar structures, depending on the relative block lengths and the processing conditions.

Furthermore, the linear and symmetrical nature of the monomer could contribute to the formation of semi-crystalline domains. The regular arrangement of the sulfonyl groups could facilitate chain packing and the formation of crystalline lamellae, which would act as physical crosslinks, enhancing the dimensional stability of the material. The interplay between the strong polar interactions of the sulfonyl groups and the potential for crystallization is a critical area for investigation in understanding the morphological landscape of polymers incorporating this monomer.

Thermal and Mechanical Properties of Resultant Polymers

The anticipated morphology of polymers based on this compound directly informs the expected thermal and mechanical properties. The presence of strong intermolecular forces due to the sulfonyl groups would likely lead to polymers with high glass transition temperatures (Tg). This is because significant thermal energy would be required to induce segmental motion in the polymer chains.

The potential for semi-crystalline domains would further enhance the thermal stability, likely resulting in a high melting temperature (Tm) and a broad service temperature range for the material. The degree of crystallinity would be a key parameter to control, as it would influence not only the thermal properties but also the mechanical performance.

From a mechanical standpoint, the hard domains formed by the aggregation of the this compound units are expected to act as reinforcing fillers within the polymer matrix. This would likely result in materials with high tensile strength and modulus. The flexibility of the ethane-1,2-diyl spacer in the monomer could impart a degree of toughness and prevent the material from being overly brittle. The balance between the rigid, polar sulfonyl groups and the more flexible core of the monomer is crucial in tuning the mechanical response of the final polymer, from a rigid thermoplastic to a tough elastomer.

Table 1: Projected Thermal and Mechanical Properties of Polymers Derived from this compound

| Property | Expected Outcome | Rationale |

| Glass Transition (Tg) | High | Strong dipole-dipole interactions from sulfonyl groups restrict segmental motion. |

| Melting Temperature (Tm) | High (if semi-crystalline) | Regular chain structure and strong intermolecular forces favor the formation of stable crystalline domains. |

| Tensile Strength | High | Reinforcing effect of hard domains formed by aggregation of monomer units. |

| Elastic Modulus | High | Rigidity imparted by the sulfonyl groups and potential for crystallinity. |

| Toughness | Moderate to High | Flexibility of the ethane-1,2-diyl spacer can dissipate energy and prevent crack propagation. |

Advanced Materials Science Applications of 2,2 Ethane 1,2 Diyldisulfonyl Diethanol Derivatives

Functional Materials Development

The strategic incorporation of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol derivatives into polymeric structures allows for the precise tuning of material properties. The sulfonyl groups enhance thermal stability and chemical resistance, while the hydroxyl groups offer reactive sites for polymerization and cross-linking.

Application in Functional Coatings and Resins

Derivatives of this compound serve as valuable components in the formulation of advanced coatings and resins, including polyurethanes and epoxy systems. Their integration into polymer backbones can significantly enhance the performance characteristics of the final material.

In polyurethane coatings, these diol derivatives can be used as chain extenders or as part of the polyester (B1180765) polyol component. The presence of the sulfonyl groups contributes to improved adhesion, higher glass transition temperatures (Tg), and enhanced thermal stability of the cured coating. Research has shown that epoxy resins based on bisphenol-S, a related sulfonyl-containing compound, exhibit superior thermal stability and resistance to chemical and solvent attack compared to conventional bisphenol-A based epoxies. google.com

Similarly, in epoxy resin formulations, derivatives of this compound can act as curing agents or be incorporated into the epoxy monomer itself. The resulting cured resins demonstrate improved mechanical properties, such as increased toughness and dimensional stability. google.com The polarity imparted by the sulfonyl groups can also lead to better adhesion on various substrates. The table below summarizes the potential effects of incorporating these derivatives into coating and resin formulations.

| Property | Effect of Incorporation | Rationale |

| Thermal Stability | Increased | The strong electron-withdrawing nature of the sulfonyl group enhances bond energies within the polymer matrix. |

| Adhesion | Improved | The polarity of the sulfonyl groups promotes stronger intermolecular interactions with substrates. |

| Chemical Resistance | Enhanced | The stable sulfonyl linkage is resistant to attack by a wide range of chemicals and solvents. google.com |

| Mechanical Strength | Increased | The rigid nature of the sulfonyl group can increase the stiffness and strength of the cured polymer. |

| Glass Transition Temp. | Elevated | The introduction of the bulky and polar sulfonyl groups can restrict chain mobility, leading to a higher Tg. |

Integration into Smart Materials and Responsive Systems

The unique chemical functionalities of this compound derivatives make them excellent candidates for the development of "smart" materials and responsive systems. These materials can undergo significant changes in their properties in response to external stimuli such as pH and temperature.

Polymers incorporating sulfonyl and hydroxyl groups can exhibit thermoresponsive behavior, such as having a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST) in certain solvent systems. researchgate.net This property is valuable for creating materials that can switch between soluble and insoluble states with small changes in temperature, finding applications in areas like controlled drug delivery and smart hydrogels.

Furthermore, the potential for these derivatives to be functionalized with ionizable groups opens up possibilities for creating pH-responsive materials. nih.govmdpi.com For instance, the hydroxyl groups can be esterified with acidic or basic moieties, leading to polymers that swell or shrink in response to changes in the surrounding pH. Such pH-responsive hydrogels have applications in targeted drug delivery, sensors, and actuators. mdpi.comnih.gov

Supramolecular Assembly and Self-Organization

The ability of this compound derivatives to participate in non-covalent interactions is key to their use in supramolecular chemistry. These interactions drive the self-assembly of molecules into well-defined, ordered structures with specific functionalities.

Non-covalent Interactions in Derivatives

The molecular structure of these derivatives allows for a variety of non-covalent interactions that are crucial for self-assembly. The terminal hydroxyl groups are excellent hydrogen bond donors and acceptors, leading to the formation of strong and directional hydrogen bonding networks. These interactions are fundamental in directing the assembly of molecules into larger architectures. rsc.org

The sulfonyl groups, with their polarized S=O bonds, can participate in dipole-dipole interactions and can also act as weak hydrogen bond acceptors. The presence of these multiple interaction sites allows for the formation of complex and stable supramolecular structures. The interplay between hydrogen bonding from the hydroxyl groups and dipolar interactions from the sulfonyl groups can lead to the formation of robust and highly organized assemblies.

Formation of Ordered Structures for Specific Applications

The directed self-assembly of this compound derivatives can lead to the formation of various ordered structures, including supramolecular gels, liquid crystals, and self-assembled monolayers (SAMs).

Supramolecular Gels: The strong hydrogen bonding capabilities of the hydroxyl groups can lead to the formation of fibrillar networks that entrap solvent molecules, resulting in the formation of supramolecular gels. nih.govmdpi.commdpi.com These gels can be designed to be responsive to external stimuli, making them suitable for applications in areas such as tissue engineering and controlled release systems.

Liquid Crystals: By modifying the core structure or the terminal groups, it is possible to design derivatives that exhibit liquid crystalline behavior. mdpi.comresearchgate.netnih.govnih.gov The combination of a rigid sulfonyl-containing core and flexible terminal chains can promote the formation of mesophases. The ordered arrangement of molecules in the liquid crystalline state can be exploited in applications such as optical displays and sensors.

Self-Assembled Monolayers (SAMs): The hydroxyl groups can also serve as anchoring points for the formation of SAMs on various substrates. oaepublish.com The resulting monolayers can be used to modify the surface properties of materials, for example, to control wettability or to create biocompatible coatings. The regular arrangement of the sulfonyl groups within the SAM could also be used to create surfaces with specific chemical and physical properties.

The table below outlines the key non-covalent interactions and the resulting ordered structures that can be formed from derivatives of this compound.

| Non-Covalent Interaction | Resulting Ordered Structure | Potential Application |

| Hydrogen Bonding | Supramolecular Gels | Drug delivery, tissue engineering |

| Dipole-Dipole Interactions | Liquid Crystals | Optical displays, sensors |

| Van der Waals Forces | Self-Assembled Monolayers | Surface modification, biocompatible coatings |

Analytical Methodologies for 2,2 Ethane 1,2 Diyldisulfonyl Diethanol

Chromatographic Techniques for Separation and Purity Assessment

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For a polar compound like 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, both high-performance liquid chromatography (HPLC) and gas chromatography (GC), after appropriate derivatization, are valuable tools.

HPLC is a primary technique for the analysis of non-volatile and thermally labile compounds. Due to the high polarity of this compound, a reversed-phase HPLC method is often the most suitable approach. In this mode, a nonpolar stationary phase is used with a polar mobile phase, allowing for the retention and separation of polar analytes.

Method development for this compound would typically involve the optimization of several key parameters to achieve adequate resolution, peak shape, and analysis time. A C18 column is a common choice for the stationary phase due to its versatility and wide range of applications. The mobile phase usually consists of a mixture of water and an organic modifier, such as acetonitrile or methanol. A gradient elution, where the concentration of the organic modifier is increased over time, may be necessary to elute any less polar impurities and ensure a comprehensive purity profile.

Detection is a critical aspect of HPLC analysis. Given the presence of the sulfonyl groups, which are weak chromophores, UV detection at a low wavelength, typically in the range of 200-220 nm, can be employed.

A hypothetical HPLC method for the analysis of this compound is outlined in the table below.

| Parameter | Condition |

|---|---|

| Column | C18, 4.6 mm x 150 mm, 5 µm particle size |

| Mobile Phase A | Water |

| Mobile Phase B | Acetonitrile |

| Gradient | 5% B to 95% B over 20 minutes |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection Wavelength | 210 nm |

| Injection Volume | 10 µL |

Gas chromatography is a powerful technique for the separation and analysis of volatile compounds. However, this compound is a non-volatile and highly polar compound due to its hydroxyl groups and high molecular weight. Therefore, direct analysis by GC is not feasible. To make the compound suitable for GC analysis, a derivatization step is necessary to convert the polar hydroxyl groups into less polar, more volatile functional groups.

Silylation is a common derivatization technique for compounds containing hydroxyl groups. libretexts.org Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used to replace the active hydrogens of the hydroxyl groups with trimethylsilyl (TMS) groups. This derivatization significantly reduces the polarity and increases the volatility of the analyte, allowing for its analysis by GC.

The derivatized sample can then be injected into a GC system equipped with a nonpolar capillary column, such as a 5% phenyl-methylpolysiloxane column. A flame ionization detector (FID) is typically used for the detection of the silylated derivative.

The table below outlines a potential GC method for the analysis of the TMS derivative of this compound.

| Parameter | Condition |

|---|---|

| Derivatization Reagent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | 5% Phenyl-methylpolysiloxane, 30 m x 0.25 mm ID, 0.25 µm film thickness |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Temperature Program | Initial 100 °C, ramp to 280 °C at 10 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300 °C |

Method Validation and Quality Control

Method validation is a critical process that provides documented evidence that an analytical method is suitable for its intended purpose. researchgate.netpharmaguideline.com The validation of the analytical methods for this compound should be performed in accordance with guidelines from regulatory bodies such as the International Council for Harmonisation (ICH). researchgate.netactascientific.com Key validation parameters include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness. amsbiopharma.com

The following table summarizes the typical acceptance criteria for these validation parameters for an HPLC method.

| Validation Parameter | Description | Typical Acceptance Criteria |

|---|---|---|

| Specificity | The ability to assess the analyte unequivocally in the presence of components that may be expected to be present. | The peak for the analyte should be well-resolved from other peaks. |

| Linearity | The ability to obtain test results that are directly proportional to the concentration of the analyte. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | The closeness of the test results obtained by the method to the true value. | Recovery of 98.0% to 102.0% |

| Precision (Repeatability) | The precision under the same operating conditions over a short interval of time. | Relative Standard Deviation (RSD) ≤ 2% |

| Limit of Detection (LOD) | The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. | Signal-to-noise ratio of 3:1 |

| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. | Signal-to-noise ratio of 10:1 |

| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | No significant change in results with minor variations in flow rate, temperature, etc. |

Quality control (QC) is essential to ensure the ongoing reliability of the analytical method. researchgate.netloesungsfabrik.deicp-forests.orgfao.orginvestopedia.com This involves the regular analysis of control samples with known concentrations of this compound alongside the test samples. The results of the QC samples are monitored over time using control charts to detect any trends or deviations that may indicate a problem with the analytical system.

Specificity, Linearity, Accuracy, and Precision Studies

There are no specific studies detailing the specificity, linearity, accuracy, and precision of an analytical method for this compound. In a typical validation study, specificity would be established by demonstrating that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity studies would involve the analysis of samples at a minimum of five different concentration levels to demonstrate a proportional relationship between the concentration of the analyte and the analytical signal. The acceptance criterion for linearity is typically a correlation coefficient (r²) value close to 1.

Accuracy would be determined by analyzing samples with known concentrations of the analyte and comparing the measured values to the true values. The results are usually expressed as a percentage of recovery. For drug products, a typical recovery range is between 98% and 102%.

Precision studies would assess the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is usually expressed as the relative standard deviation (RSD). For assays, an RSD of ≤ 1% is often required.

Without experimental data, a data table for these parameters for this compound cannot be constructed.

Limit of Detection (LOD) and Limit of Quantification (LOQ)

The Limit of Detection (LOD) and Limit of Quantification (LOQ) for this compound have not been established in the reviewed literature. The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. These values are crucial for the analysis of trace amounts of a substance.

The determination of LOD and LOQ is typically performed by analyzing a series of low-concentration samples and is often based on the standard deviation of the response and the slope of the calibration curve. As no specific analytical method or validation data is available for this compound, a data table for its LOD and LOQ cannot be provided.

Degradation and Environmental Fate Studies of 2,2 Ethane 1,2 Diyldisulfonyl Diethanol

Biotic and Abiotic Degradation Pathways

Microbial Degradation Mechanisms

Specific studies on the microbial degradation of 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol have not been identified. The structure of the compound, featuring a sulfone group, suggests that it may be relatively resistant to microbial attack. Sulfones are known for their chemical stability. However, under certain anaerobic conditions, reductive cleavage of the carbon-sulfur bond in sulfones can occur, a process known as desulfonylation. This would be a potential, though unconfirmed, pathway for microbial degradation.

Identification of Degradation By-products and Metabolites

In the absence of degradation studies, the by-products and metabolites of this compound have not been characterized. Hypothetically, if degradation were to occur via cleavage of the C-S bond, potential by-products could include compounds derived from the ethane-1,2-disulfonyl and the diethanol moieties. Thermal decomposition of some sulfone-containing compounds is known to lead to the elimination of sulfur dioxide.

Environmental Monitoring Techniques for this compound and its Derivatives

There are no standardized or widely reported environmental monitoring techniques specifically for this compound. However, analytical methods used for other organosulfur compounds and diethanolamine (B148213) derivatives could likely be adapted for its detection.

For the analysis of organosulfur compounds in environmental matrices such as water and soil, Gas Chromatography coupled with Mass Spectrometry (GC/MS) is a common and effective technique. nih.gov This method allows for the separation of complex mixtures and the identification of individual compounds based on their mass spectra.

For compounds containing the diethanolamine functional group, methods such as High-Performance Liquid Chromatography (HPLC) and ion chromatography have been utilized for detection and quantification in various samples.

A summary of potentially applicable analytical techniques is presented in the table below.

| Analytical Technique | Detector | Potential Application |

| Gas Chromatography (GC) | Mass Spectrometry (MS) | Identification and quantification of the parent compound and potential volatile degradation products in environmental samples. nih.gov |

| High-Performance Liquid Chromatography (HPLC) | UV-Vis or Mass Spectrometry (MS) | Analysis of the parent compound and less volatile degradation products in aqueous samples. |

| Ion Chromatography | Conductivity or Suppressed Conductivity | Monitoring of potential ionic degradation products in water samples. |

It is important to note that the development and validation of a specific analytical method for this compound in various environmental media would be necessary for accurate and reliable monitoring.

Future Perspectives and Emerging Research Avenues for Disulfonyl Diols

Exploration of Novel Synthetic Pathways

The development of efficient and selective synthetic routes is paramount to unlocking the potential of disulfonyl diols like 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol. While direct synthetic data for this specific molecule is not extensively documented, analogous chemical transformations provide a blueprint for its creation and the discovery of novel pathways for the broader class of disulfonyl diols.

A primary and plausible route to this compound is the oxidation of its thioether precursor, 2,2'-(ethane-1,2-dithiol)diethanol. The selective oxidation of sulfides to sulfones is a well-established transformation in organic chemistry, with a variety of reagents and catalytic systems available. organic-chemistry.orgorganic-chemistry.org Hydrogen peroxide is a common and environmentally benign oxidant for this purpose, often employed in conjunction with a catalyst to enhance efficiency and selectivity. rsc.org

For instance, catalysts like sodium tungstate (B81510) have been shown to be effective in the oxidation of sulfides to sulfones. google.com The reaction of 2-acetoxyethyl-2'-hydroxyethyl sulfide (B99878) with hydrogen peroxide in the presence of sodium tungstate yields the corresponding sulfone, demonstrating the feasibility of this approach for similar hydroxy-functionalized sulfides. google.com Another promising catalytic system involves the use of carboxylated multi-walled carbon nanotubes (MWCNTs-COOH) with hydrogen peroxide, which allows for the efficient and selective oxidation of sulfides to sulfones under solvent-free conditions at room temperature. rsc.org

Future research in this area should focus on optimizing these methods for the synthesis of this compound and other disulfonyl diols. Key areas of investigation will include the screening of different catalysts to improve yields and minimize side products, the development of stereoselective oxidation methods to produce chiral disulfonyl diols, and the exploration of flow chemistry for safer and more scalable production.

| Catalyst | Oxidant | Potential Advantages | Reference |

|---|---|---|---|

| Sodium Tungstate (Na₂WO₄) | Hydrogen Peroxide (H₂O₂) | Established efficacy for similar substrates. | google.com |

| Carboxylated Multi-Walled Carbon Nanotubes (MWCNTs-COOH) | Hydrogen Peroxide (H₂O₂) | Heterogeneous, recyclable catalyst; solvent-free conditions. | rsc.org |

| Niobium Carbide (NbC) | Hydrogen Peroxide (H₂O₂) | High efficiency for sulfone formation. | organic-chemistry.org |

Advanced Applications in Diverse Scientific Fields

The unique molecular architecture of disulfonyl diols, featuring both hydrogen-bond donating hydroxyl groups and electron-withdrawing sulfonyl groups, suggests a wide range of potential applications in catalysis and biomedical research.

Catalysis and Organocatalysis

While the direct application of this compound in catalysis has not been reported, the individual functionalities present in the molecule are well-represented in the field of organocatalysis. Chiral diols, such as BINOL and TADDOL, are a cornerstone of asymmetric catalysis, capable of creating a chiral environment to induce enantioselectivity in a variety of reactions. nih.govalfachemic.comnih.govresearchgate.net The hydroxyl groups in these catalysts can coordinate with reagents or substrates, facilitating stereocontrolled transformations. nih.gov

Similarly, the sulfonyl group is a key component in various organocatalysts. Chiral disulfonimides, for example, have emerged as powerful Brønsted acid catalysts for a range of asymmetric transformations. sigmaaldrich.comresearchgate.net The strong electron-withdrawing nature of the sulfonyl groups enhances the acidity of the N-H proton, enabling the activation of substrates.

The combination of both diol and disulfonyl functionalities in a single molecule like this compound opens up intriguing possibilities for bifunctional catalysis. The diol moiety could act as a directing group or a chiral scaffold, while the sulfonyl groups could modulate the electronic properties of the molecule or participate directly in the catalytic cycle. Future research should focus on the synthesis of chiral derivatives of this compound and their evaluation as organocatalysts in asymmetric reactions such as aldol (B89426) additions, Michael reactions, and Diels-Alder cycloadditions.

Biomedical Research

The sulfone functional group is a common motif in a wide array of biologically active compounds and approved pharmaceuticals. researchgate.net Sulfones are known to exhibit a broad spectrum of therapeutic activities, including antimicrobial, anti-inflammatory, and anticancer properties. researchgate.net The incorporation of sulfone groups can enhance the metabolic stability of a drug molecule and improve its pharmacokinetic profile.

Recent studies have explored the biological activities of novel bis-sulfone derivatives. For example, a series of newly synthesized bis-sulfone compounds demonstrated inhibitory activity against enzymes such as carbonic anhydrase, acetylcholinesterase, and butyrylcholinesterase, suggesting their potential for the treatment of diseases like glaucoma, epilepsy, and Alzheimer's disease. nih.gov Other research has shown that sulfone-linked bis(heterocycles) can exhibit significant antimicrobial and cytotoxic activities. arkat-usa.orgnih.gov

The presence of hydroxyl groups in this compound could further enhance its potential for biomedical applications by increasing its solubility and providing additional sites for interaction with biological targets. Future research should involve the screening of this compound and its derivatives for a range of biological activities. This could include testing against various cancer cell lines, bacterial and fungal strains, and key enzymes implicated in disease. It is important to note that such research would be preclinical and focused on understanding the fundamental biological properties of these compounds.

| Research Area | Potential Application | Rationale | Reference |

|---|---|---|---|

| Enzyme Inhibition | Therapeutic agent development | Known inhibitory activity of bis-sulfone compounds against various enzymes. | nih.gov |

| Antimicrobial Activity | Development of new antibiotics and antifungals | Documented antimicrobial properties of sulfone-containing heterocycles. | arkat-usa.orgnih.gov |

| Anticancer Research | Discovery of novel cytotoxic agents | Observed cytotoxic effects of certain sulfone-linked compounds. | nih.gov |

Interdisciplinary Research with Computational and Experimental Synergy

The synergy between computational and experimental chemistry is a powerful tool for accelerating the discovery and development of new molecules and materials. In the context of disulfonyl diols, this interdisciplinary approach can provide valuable insights into their structure, properties, and reactivity, thereby guiding experimental efforts.

Density Functional Theory (DFT) is a particularly useful computational method for studying the electronic structure and properties of molecules. nih.govnih.gov DFT calculations can be used to predict the optimized geometry, vibrational frequencies, and electronic properties of this compound. zenodo.orgresearchgate.net Such studies can provide a fundamental understanding of the molecule's conformational preferences and the nature of its frontier molecular orbitals, which is crucial for predicting its reactivity and potential as a catalyst or ligand.

Furthermore, computational modeling can be employed to investigate the mechanism of reactions involving disulfonyl diols. For example, DFT calculations can be used to model the transition states of catalytic reactions, helping to elucidate the role of the diol and sulfonyl groups in the catalytic cycle. nih.gov This information can then be used to design more efficient and selective catalysts.

In the realm of biomedical research, computational methods such as molecular docking can be used to predict the binding affinity of disulfonyl diols for specific biological targets. nih.gov This can help to prioritize compounds for experimental screening and provide insights into their mechanism of action.

The future of research on disulfonyl diols will undoubtedly rely on a close collaboration between experimentalists and computational chemists. Experimental synthesis and characterization will provide the necessary data to validate and refine computational models, while computational studies will offer a theoretical framework for understanding and predicting the behavior of these fascinating molecules, ultimately accelerating the pace of discovery in this promising area of chemical science.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,2'-(Ethane-1,2-diyldisulfonyl)diethanol, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves sulfonation of ethane-1,2-diol derivatives using sulfonyl chlorides under controlled anhydrous conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios (e.g., 1:2 for diol to sulfonyl chloride), and solvent choice (e.g., dichloromethane for polarity control). Post-reaction purification via fractional crystallization or silica gel chromatography is critical to isolate the product. Yield optimization may require factorial design experiments to assess interactions between variables like pH, solvent polarity, and catalyst presence .

Q. How can researchers characterize the purity and structural integrity of this compound?

- Methodological Answer : Use a combination of analytical techniques:

- NMR spectroscopy (¹H and ¹³C) to confirm the disulfonyl linkage and ethanol moieties.

- HPLC-MS to detect trace impurities (e.g., unreacted precursors or hydrolysis byproducts).

- Thermogravimetric analysis (TGA) to assess thermal stability and decomposition thresholds.

Cross-validation with theoretical calculations (e.g., density functional theory for vibrational spectra) enhances reliability .

Q. What safety protocols are essential for handling this compound in laboratory settings?

- Methodological Answer : Due to its sulfonyl groups, the compound may exhibit skin/eye irritation or respiratory sensitization. Implement:

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Ventilation : Use fume hoods during synthesis or weighing.

- Storage : Inert atmosphere (argon) at 4°C to prevent hydrolysis.

Safety data from structurally similar sulfonates suggest acute toxicity (LD50 ~500 mg/kg in rats), necessitating strict exposure controls .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in novel catalytic systems?

- Methodological Answer : Molecular dynamics (MD) simulations and quantum mechanical calculations (e.g., DFT) can model sulfonyl group interactions with catalysts like palladium or enzymes. Focus on:

- Electrostatic potential maps to identify nucleophilic/electrophilic sites.

- Transition state analysis to predict reaction pathways.

Validate models experimentally via kinetic studies (e.g., UV-Vis monitoring of reaction rates) .

Q. What strategies resolve contradictions in stability data under varying pH conditions?

- Methodological Answer : Contradictions often arise from differing experimental setups (e.g., buffer systems, ionic strength). To reconcile:

- Conduct accelerated stability studies across pH 2–12 at 40°C, monitoring degradation via LC-MS.

- Apply multivariate regression to isolate pH-dependent degradation mechanisms (e.g., hydrolysis vs. oxidation).

Cross-reference with theoretical frameworks like transition-state theory to explain pH-sensitive activation energies .

Q. How does the compound’s conformation influence its efficacy in drug delivery systems?

- Methodological Answer : The disulfonyl-ethanol structure enables hydrogen bonding with biomolecules. Use:

- Circular dichroism (CD) to study conformational changes in aqueous vs. lipid environments.

- Surface plasmon resonance (SPR) to quantify binding affinity with target proteins (e.g., serum albumin).

Advanced studies may employ small-angle X-ray scattering (SAXS) to correlate molecular geometry with encapsulation efficiency in liposomes .

Experimental Design & Data Analysis

Q. What factorial design approaches optimize the compound’s application in polymer crosslinking?

- Methodological Answer : A 2³ factorial design can evaluate variables:

- Factors : Crosslinker concentration (0.5–2.0 wt%), curing temperature (25–60°C), and curing time (1–24 hrs).

- Response variables : Tensile strength (ASTM D638) and gel fraction (solvent extraction).

Statistical tools like ANOVA identify significant interactions (e.g., temperature-concentration synergy). Replicate runs ensure reproducibility .

Q. How to mitigate batch-to-batch variability in large-scale synthesis?

- Methodological Answer : Implement quality-by-design (QbD) principles:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.